Cas no 1248933-98-3 (1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE)

1-(3-Chlorophenyl)-3-methoxypropan-1-amine is a specialized organic compound featuring a chlorophenyl group and a methoxypropylamine moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring a chlorinated aromatic backbone. The methoxy group enhances solubility and reactivity, facilitating further functionalization. Its well-defined chemical properties ensure consistent performance in reactions such as reductive amination or nucleophilic substitution. The compound is typically supplied in high purity, making it suitable for research and industrial applications where precise molecular control is critical. Proper handling and storage are recommended due to its amine functionality.
1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE structure
1248933-98-3 structure
Product Name:1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE
CAS No:1248933-98-3
MF:C10H14ClNO
MW:199.677261829376
CID:5590994
PubChem ID:61808385
Update Time:2025-05-20

1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE Chemical and Physical Properties

Names and Identifiers

    • 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE
    • Benzenemethanamine, 3-chloro-α-(2-methoxyethyl)-
    • 1248933-98-3
    • AKOS011081257
    • N13827
    • Inchi: 1S/C10H14ClNO/c1-13-6-5-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6,12H2,1H3
    • InChI Key: UNFNYKYDHVGZTE-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(Cl)=C1)(N)CCOC

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Monoisotopic Mass: 199.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763785-1g
1-(3-Chlorophenyl)-3-methoxypropan-1-amine
1248933-98-3 98%
1g
¥3981.00 2024-08-09

Additional information on 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE

Chemical Profile of 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE (CAS No. 1248933-98-3)

1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE, identified by its Chemical Abstracts Service (CAS) number 1248933-98-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This organic molecule, featuring a chlorophenyl group and a methoxypropylamine moiety, has garnered attention due to its structural features and potential biological activities. The compound’s unique chemical architecture positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the context of addressing complex diseases.

The structural composition of 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE consists of a benzene ring substituted with a chlorine atom at the 3-position, linked to a propyl chain that terminates with an amine group. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups makes this molecule inherently interesting for medicinal chemists. Such structural features can influence its interaction with biological targets, making it a promising candidate for further investigation in drug discovery programs.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The amine functionality in 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE provides a potential hydrogen bonding site, which could be exploited to enhance binding affinity to biological targets. Additionally, the chlorophenyl moiety has been extensively studied for its pharmacological properties in various therapeutic areas, including central nervous system (CNS) disorders and inflammatory conditions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies utilizing virtual screening and docking simulations have suggested that 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE may exhibit inhibitory activity against certain kinases and transcription factors. These predictions are supported by experimental data from high-throughput screening (HTS) campaigns, where analogs of this compound have shown promising preliminary results.

The synthesis of 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE involves multi-step organic reactions, typically starting from commercially available precursors such as 3-chlorobenzaldehyde and methoxypropanamine. The introduction of the chloro substituent at the phenyl ring enhances the electrophilicity of the aromatic system, facilitating further functionalization. The methoxypropylamine side chain contributes to the compound’s solubility and bioavailability, critical factors for successful drug development.

One of the most compelling aspects of 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE is its potential application in addressing unmet medical needs. Ongoing research suggests that this compound may have therapeutic utility in conditions characterized by abnormal cell proliferation and inflammation. Preclinical studies have demonstrated that derivatives of this scaffold can modulate key signaling pathways involved in these diseases. These findings are particularly exciting given the increasing demand for targeted therapies that offer improved efficacy and reduced side effects compared to traditional treatments.

The pharmacokinetic profile of 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical potential. Preliminary pharmacokinetic studies indicate that this molecule exhibits reasonable oral bioavailability and moderate metabolic stability, suggesting its feasibility for further development into an oral therapeutic agent.

In conclusion, 1-(3-CHLOROPHENYL)-3-METHOXYPROPAN-1-AMINE (CAS No. 1248933-98-3) represents a promising lead compound for pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive candidate for further exploration in drug discovery efforts. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for a wide range of human illnesses.

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